3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of benzylsulfonyl and sulfamoylphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 4-Sulfamoylphenylamine: This intermediate is synthesized by sulfonation of aniline with chlorosulfonic acid, followed by neutralization with ammonia.
Coupling Reaction: The final step involves the coupling of benzylsulfonyl chloride with 4-sulfamoylphenylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl and sulfamoylphenyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propylsulfonyl)phenylboronic acid
- 4-Methanesulfonylphenylboronic acid
Uniqueness
3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both benzylsulfonyl and sulfamoylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c17-25(22,23)15-8-6-14(7-9-15)18-16(19)10-11-24(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXJFKPMZSNHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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